molecular formula C7H9NO2 B122339 Ethyl 1H-pyrrole-2-carboxylate CAS No. 2199-43-1

Ethyl 1H-pyrrole-2-carboxylate

Cat. No. B122339
Key on ui cas rn: 2199-43-1
M. Wt: 139.15 g/mol
InChI Key: PAEYAKGINDQUCT-UHFFFAOYSA-N
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Patent
US07186716B2

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[C:9](Cl)(=O)[C:10]([Cl:12])=[O:11]>C(Cl)Cl.CN(C=O)C>[CH2:9]([O:7][C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:10].[NH:1]1[CH:2]=[CH:3][CH:4]=[C:9]1[C:10]([Cl:12])=[O:11]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=CC1
Name
Type
product
Smiles
N1C(=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07186716B2

Procedure details

1H-pyrrole-2-carboxylic acid ethyl ester was prepared as follows: to a solution of 1H-pyrrole-2-carboxylic acid (10 mmol; Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (10 mmol) and 3 drops of DMF at 0° C. The solution was stirred at 0° C. for 30 minutes to form 1H-pyrrole-2-carbonyl chloride. Ethanol was added and the mixture was stirred at room temperature for 30 minutes. The mixture was concetrated to afford 1-carboxylic acid ethyl ester.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[C:9](Cl)(=O)[C:10]([Cl:12])=[O:11]>C(Cl)Cl.CN(C=O)C>[CH2:9]([O:7][C:6]([C:2]1[NH:1][CH:5]=[CH:4][CH:3]=1)=[O:8])[CH3:10].[NH:1]1[CH:2]=[CH:3][CH:4]=[C:9]1[C:10]([Cl:12])=[O:11]

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
N1C(=CC=C1)C(=O)O
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=CC1
Name
Type
product
Smiles
N1C(=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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